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Compound of Interest

Compound Name: 5-Bromonicotinic acid

Cat. No.: B110799

Introduction

5-Bromonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), has emerged
as a pivotal building block in medicinal chemistry. Its unique structural features—a pyridine ring,
a carboxylic acid functional group, and a strategically placed bromine atom—provide a versatile
platform for synthetic modification. This adaptability allows for the systematic exploration of
chemical space, making it an ideal foundational scaffold for the development of novel
therapeutic agents across various disease areas. The pyridine core is a common motif in many
biologically active compounds, while the carboxylic acid and bromine atom serve as convenient
handles for a wide array of chemical transformations, enabling the fine-tuning of
pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-bromonicotinic acid is
fundamental for its application in drug design and synthesis. These properties influence its
reactivity, solubility, and handling characteristics.
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Property Value Reference

Molecular Formula CeHaBrNO2 [1112]

Molecular Weight 202.01 g/mol [1][2]
5-bromopyridine-3-carboxylic

IUPAC Name _ [1]
acid

CAS Number 20826-04-4 [1][3]

Melting Point 178 - 185 °C [4][5]
Off-white to slightly brown

Appearance [41[5]
powder

Solubility Very soluble in water [4]

No specific value found in
pKa
searches

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of 5-bromonicotinic acid are key to its
utility as a scaffold. It can be reliably synthesized on a large scale and subsequently
functionalized through several key chemical transformations.

Synthesis of 5-Bromonicotinic Acid

The most common method for preparing 5-bromonicotinic acid is through the direct
bromination of nicotinic acid.[6] This reaction is typically carried out using bromine in the
presence of thionyl chloride and a catalyst, such as iron powder.[6][7]

Experimental Protocol 1: Synthesis of 5-Bromonicotinic
Acid via Direct Bromination

Materials:

¢ Nicotinic acid
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Thionyl chloride

Powdered iron

Bromine

4N Sodium hydroxide solution

Ice water

Procedure:

To a reaction vessel, add nicotinic acid (0.406 mol), thionyl chloride (0.96 mol), and
powdered iron (2% by weight of nicotinic acid).[7]

o Heat the mixture to 70°C with stirring.[7]

o Over a period of 2 hours, add bromine (0.78 mol) dropwise to the reaction mixture.[7]

» Reflux the reaction mixture for 6 hours with continuous stirring.[7]

o After reflux, distill off the excess bromine and thionyl chloride.[7]

e Cool the residue to 0°C and add a cooled 4N sodium hydroxide solution until the pH of the
mixture reaches 3.[7]

e The precipitate of 5-bromonicotinic acid is collected by suction filtration (e.g., on a Buchner
funnel).[7]

Wash the collected solid with ice water to yield the final product.[7]

Key Chemical Transformations

The true power of 5-bromonicotinic acid as a scaffold lies in the differential reactivity of its
functional groups.

1. Derivatization of the Carboxylic Acid Group:
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The carboxylic acid moiety is readily converted into more reactive intermediates, such as acyl
chlorides, or directly into amides and esters. The conversion to 5-bromonicotinoyl chloride,
typically using reagents like thionyl chloride or oxalyl chloride, is a crucial first step for many
synthetic routes.[6] This reactive intermediate can then be coupled with a wide range of amines
or alcohols to generate diverse libraries of amide and ester derivatives.[6]

2. Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-
coupling reactions, which are powerful tools for forming new carbon-carbon bonds.[6] The
Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is
particularly well-suited for modifying the 5-bromonicotinic acid scaffold.[2][6] This reaction
allows for the introduction of a vast array of aryl and heteroaryl substituents at the 5-position,
significantly expanding the structural diversity of the resulting molecules.[6]

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative
addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group
from the boron reagent to the palladium center, and reductive elimination to form the new C-C
bond and regenerate the catalyst.[8][9]

R-B(OH)2
Oxidative (Boronic Acid)
B:
Addition R-Pd(I1)-X + Base Transmetalation

R-Pd(ll)-R'

Pd(0) Catalyst Reductive R-R'
Catalyst Elimination (Coupled Product)
Regeneration

Click to download full resolution via product page

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 2: General Procedure for Suzuki-
Miyaura Cross-Coupling

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura
reactions.[9][10]

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b110799
https://www.benchchem.com/product/b110799
https://www.benchchem.com/product/b110799
https://www.benchchem.com/product/b110799?utm_src=pdf-body
https://www.biosynth.com/p/FB00201/20826-04-4-5-bromonicotinic-acid
https://www.benchchem.com/product/b110799
https://www.benchchem.com/product/b110799
https://nrochemistry.com/suzuki-coupling/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Suzuki_Cross_Coupling_Synthesis_of_5_Arylthiazoles.pdf
https://www.benchchem.com/product/b110799?utm_src=pdf-body-img
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Suzuki_Cross_Coupling_Synthesis_of_5_Arylthiazoles.pdf
https://www.rsc.org/suppdata/gc/c4/c4gc02522a/c4gc02522a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Materials:

5-Bromonicotinic acid derivative (e.g., methyl 5-bromonicotinate) (1.0 mmol)
Arylboronic acid (1.2 mmol)

Palladium catalyst (e.g., Pd(PPhs)4, 5 mol%)

Base (e.g., K2COs, 2.0 mmol)

Solvent system (e.g., Toluene/Ethanol/Water)

Inert gas (Nitrogen or Argon)

Procedure:

In a round-bottom flask, combine the 5-bromonicotinate derivative, the arylboronic acid, and
the base.[9]

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[9]
Add the degassed solvent system, followed by the palladium catalyst.[9]

Heat the reaction mixture to the required temperature (e.g., 80-100°C) with vigorous stirring.

[8][°]
Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
Upon completion, cool the mixture to room temperature.

Perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and
washing with water and brine.[9]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.[9]

Purify the crude product by column chromatography on silica gel to obtain the desired 5-
arylnicotinic acid derivative.[9]
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Reactant 1 Reactant 2 .
o . . Coupled Product Yield (%)
(Derivative) (Arylboronic Acid)
5-Bromonicotinic acid ) ) 5-Phenylnicotinic acid
o Phenylboronic acid o 88
derivative derivative
3-Fluoro-4- 5-(3-Fluoro-4-

5-Bromonicotinic acid ) S
o methylphenylboronic methylphenyl)nicotinic 75
derivative ) ) o
acid acid derivative

Data sourced from
research on solid-
phase synthesis of 5-

arylnicotinic acids.[6]

Applications in Drug Discovery

The structural and chemical versatility of 5-bromonicotinic acid makes it a valuable scaffold
for generating compound libraries for high-throughput screening and lead optimization.

Structure-Activity Relationship (SAR) Studies

5-Bromonicotinic acid is an excellent starting point for SAR studies.[6] The ability to
independently modify the carboxylic acid group (position 3) and the aryl substituent (position 5)
allows researchers to systematically probe the structural requirements for biological activity.
This iterative process of synthesis and biological testing helps to identify key pharmacophoric
features and optimize lead compounds for potency, selectivity, and metabolic stability.[6]
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Workflow for Structure-Activity Relationship (SAR) studies.

Therapeutic Targets and Indications
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Derivatives of 5-bromonicotinic acid have demonstrated potential across several therapeutic
areas.

o Vascular Disorders: It is a key precursor in the synthesis of Nicergoline, a drug used to treat
cerebrovascular and peripheral vascular disorders.[6]

o Cardiovascular Diseases: Specific amide derivatives of 5-bromonicotinic acid have been
investigated for their antiarrhythmic properties.[11] These compounds have been shown to
exert a negative chronotropic effect, leading to a reduction in heart rate, which suggests
potential applications in managing cardiac arrhythmias.[6]

Compound Name Observed Effect

o o ) Negative chronotropic effect, heart rate
5-Bromonicotinic acid diethylamide )
reduction

) ) o ] Negative chronotropic effect, heart rate
1,2,4-Triazolamide-5-bromonicotinic acid )
reduction

o ) ) Negative chronotropic effect, heart rate
5-Bromonicotinic acid monoethanolamide )
reduction

Data sourced from studies on the cardiovascular

effects of 5-bromonicotinic acid derivatives.[6]

» Antiviral Research: Molecular docking studies have indicated that 5-bromonicotinic acid
has a good binding affinity with hepatitis virus proteins (binding energies of -4.7 to -5.3
kcal/mol), suggesting its potential as a scaffold for developing antiviral agents.[12][13]

e Enzyme Inhibition: The scaffold was instrumental in creating a massive DNA-encoded library
that led to the identification of potent inhibitors of soluble epoxide hydrolase (sEH), a
significant target for treating inflammation and hypertension.[6]

Role as a Bioisostere

In drug design, bioisosteres are chemical substituents or groups with similar physical or
chemical properties that produce broadly similar biological effects.[14][15] The pyridine ring of
5-bromonicotinic acid can act as a bioisostere for a phenyl ring, offering advantages such as
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altered metabolic profiles, improved solubility, and the ability to form hydrogen bonds through
the ring nitrogen.[15] This allows medicinal chemists to replace a core phenyl group in a known
active compound with the 5-substituted nicotinic acid moiety to potentially enhance drug-like
properties without losing biological activity.

Conclusion

5-Bromonicotinic acid stands out as a highly valuable and versatile scaffold in the field of
drug discovery. Its synthetic tractability, coupled with the orthogonal reactivity of its functional
groups, provides a robust platform for generating vast libraries of structurally diverse
compounds. The demonstrated success of its derivatives in various therapeutic areas, from
cardiovascular disorders to enzyme inhibition, underscores its importance. As medicinal
chemists continue to seek novel chemical matter, the 5-bromonicotinic acid core will
undoubtedly remain a foundational element in the design and development of the next
generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Suzuki_Cross_Coupling_Synthesis_of_5_Arylthiazoles.pdf
https://www.rsc.org/suppdata/gc/c4/c4gc02522a/c4gc02522a1.pdf
https://patents.google.com/patent/RU2617428C2/en
https://patents.google.com/patent/RU2617428C2/en
https://file.medchemexpress.com/batch_PDF/HY-Y1013/5-Bromonicotinic-acid-DataSheet-MedChemExpress.pdf
https://www.medchemexpress.com/5-bromonicotinic-acid.html
https://mch.estranky.sk/file/228/1996chemrev96-3147-76_bioisosterism.pdf
https://www.researchgate.net/publication/255990733_Bioisosterism_in_Medicinal_Chemistry
https://www.benchchem.com/product/b110799#5-bromonicotinic-acid-as-a-foundational-scaffold-in-drug-discovery
https://www.benchchem.com/product/b110799#5-bromonicotinic-acid-as-a-foundational-scaffold-in-drug-discovery
https://www.benchchem.com/product/b110799#5-bromonicotinic-acid-as-a-foundational-scaffold-in-drug-discovery
https://www.benchchem.com/product/b110799#5-bromonicotinic-acid-as-a-foundational-scaffold-in-drug-discovery
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b110799?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

